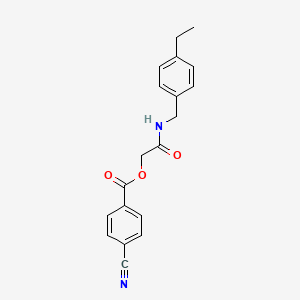

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate

Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a synthetic organic compound featuring a benzoate ester backbone with a 4-cyanobenzoate moiety and a 4-ethylbenzylamino substituent. The compound’s crystallographic and conformational properties could be analyzed using tools like SHELX , given its structural similarity to other phenacyl benzoates studied via X-ray diffraction .

Properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-14-3-5-16(6-4-14)12-21-18(22)13-24-19(23)17-9-7-15(11-20)8-10-17/h3-10H,2,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSLVSSJRVGPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves a multi-step process. One common route includes the following steps:

Formation of 4-cyanobenzoic acid: This can be achieved through the nitration of benzoic acid followed by reduction and subsequent cyanation.

Esterification: The 4-cyanobenzoic acid is then esterified with 2-((4-ethylbenzyl)amino)-2-oxoethanol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be optimized to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: 4-carboxybenzoic acid derivatives.

Reduction: 4-aminobenzoic acid derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The ester and nitrile groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key structural differences arise from substituents on the benzene rings and the nature of the ester/amide side chains:

Key Observations :

- Polarity: The cyano group in the target compound increases polarity compared to chloro, bromo, or methyl substituents . This may improve solubility in polar solvents.

Physicochemical Properties

- Solubility: The cyano group may enhance aqueous solubility compared to chloro or bromo analogs, though the ethylbenzyl group could counterbalance this via hydrophobicity.

Crystallographic and Conformational Analysis

Biological Activity

2-((4-Ethylbenzyl)amino)-2-oxoethyl 4-cyanobenzoate is an organic compound with a complex structure that includes multiple functional groups, which may contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The compound's IUPAC name is 2-((4-ethylphenyl)methylamino)-2-oxoethyl 4-cyanobenzoate, and it has the following chemical formula: . Its structure features an ethylbenzyl amino group, an oxoethyl moiety, and a cyanobenzoate functional group, which are pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ester and nitrile groups can facilitate these interactions, leading to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It could act as a modulator for certain receptors, influencing signaling pathways related to cell growth or apoptosis.

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

- Antidiabetic Properties: Similar compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development. For instance, derivatives of the 2-oxoethyl scaffold demonstrated high potency in protecting β-cells with EC50 values as low as .

- Anticancer Activity: Compounds with similar structural features have been investigated for their potential anticancer properties. The presence of the nitrile group may enhance interactions with cancer cell pathways.

- Anti-inflammatory Effects: Some studies suggest that compounds with similar moieties exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Study on Pancreatic β-cell Protection

A notable study focused on a related compound demonstrated that modifications to the 2-oxoethyl framework could significantly enhance β-cell protective activity against ER stress. The study revealed that certain substitutions led to maximal activity improvements up to with corresponding EC50 values indicating high efficacy .

| Compound | Maximal Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound 5g | 88 | 13 ± 1 |

| Compound 5h | 46 | 32 ± 7 |

Study on Anticancer Activity

Another investigation into similar compounds indicated potential anticancer mechanisms through apoptosis induction in various cancer cell lines. The structural components of these compounds were linked to enhanced cytotoxicity against tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.